![molecular formula C36H24F2O6S3 B14357360 1,1'-{Sulfanediylbis[(4,1-phenylene)oxy]}bis[2-(2-fluorobenzene-1-sulfonyl)benzene] CAS No. 95243-92-8](/img/structure/B14357360.png)
1,1'-{Sulfanediylbis[(4,1-phenylene)oxy]}bis[2-(2-fluorobenzene-1-sulfonyl)benzene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-{Sulfanediylbis[(4,1-phenylene)oxy]}bis[2-(2-fluorobenzene-1-sulfonyl)benzene] is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and sulfonyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-{Sulfanediylbis[(4,1-phenylene)oxy]}bis[2-(2-fluorobenzene-1-sulfonyl)benzene] involves multiple steps, typically starting with the preparation of intermediate compounds. One common method involves the reaction of 4,4’-dihydroxydiphenyl sulfone with allyl chloride in the presence of caustic soda lye at a temperature of 55-60°C . The reaction is carried out under autogenously generated pressure to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale reactions in controlled environments, utilizing advanced techniques such as continuous flow reactors and automated monitoring systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-{Sulfanediylbis[(4,1-phenylene)oxy]}bis[2-(2-fluorobenzene-1-sulfonyl)benzene] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to thiols or sulfides.
Substitution: Aromatic substitution reactions can occur, particularly at the fluorobenzene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings.
Applications De Recherche Scientifique
1,1’-{Sulfanediylbis[(4,1-phenylene)oxy]}bis[2-(2-fluorobenzene-1-sulfonyl)benzene] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or therapeutic agent.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Mécanisme D'action
The mechanism of action of 1,1’-{Sulfanediylbis[(4,1-phenylene)oxy]}bis[2-(2-fluorobenzene-1-sulfonyl)benzene] involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity or altering their function. This makes it a valuable tool for studying biochemical processes and developing new therapeutic strategies .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-[2,2-Propanediylbis(4,1-phenyleneoxy)]bis{3-[4-(2-{4-[(2R)-2-oxiranylmethoxy]phenyl}-2-propanyl)phenoxy]-2-propanol}: A compound with a similar structure but different functional groups, leading to distinct chemical properties and applications.
1,1’-[1,2-ethanediylbis(oxy)]bis[2,4,6-tribromobenzene]: Another related compound with different substituents on the aromatic rings, resulting in unique reactivity and uses.
Uniqueness
1,1’-{Sulfanediylbis[(4,1-phenylene)oxy]}bis[2-(2-fluorobenzene-1-sulfonyl)benzene] stands out due to its combination of sulfonyl and fluorobenzene groups, which confer specific chemical and biological properties. This makes it particularly valuable for applications requiring strong interactions with biological targets or high chemical stability.
Propriétés
Numéro CAS |
95243-92-8 |
|---|---|
Formule moléculaire |
C36H24F2O6S3 |
Poids moléculaire |
686.8 g/mol |
Nom IUPAC |
1-(2-fluorophenyl)sulfonyl-2-[4-[4-[2-(2-fluorophenyl)sulfonylphenoxy]phenyl]sulfanylphenoxy]benzene |
InChI |
InChI=1S/C36H24F2O6S3/c37-29-9-1-5-13-33(29)46(39,40)35-15-7-3-11-31(35)43-25-17-21-27(22-18-25)45-28-23-19-26(20-24-28)44-32-12-4-8-16-36(32)47(41,42)34-14-6-2-10-30(34)38/h1-24H |
Clé InChI |
DLHUFBJDUZDWHU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)OC2=CC=C(C=C2)SC3=CC=C(C=C3)OC4=CC=CC=C4S(=O)(=O)C5=CC=CC=C5F)S(=O)(=O)C6=CC=CC=C6F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


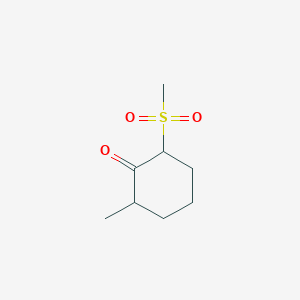

![3-{3-[Ethoxy(dimethyl)silyl]propyl}oxolane-2,5-dione](/img/structure/B14357285.png)
![1,1'-[1,2-Phenylenebis(oxyethane-2,1-diyloxy)]bis[2,6-bis(bromomethyl)benzene]](/img/structure/B14357289.png)
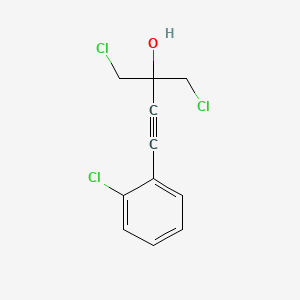
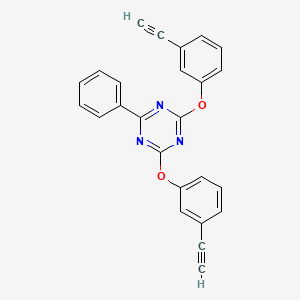
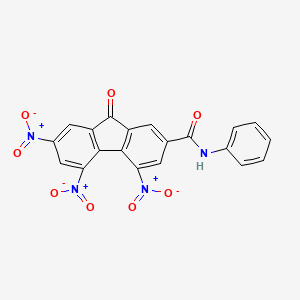
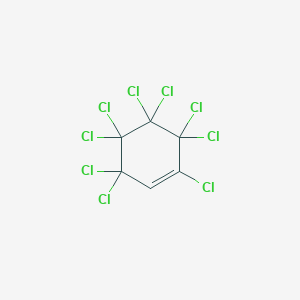
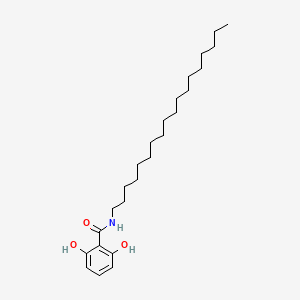
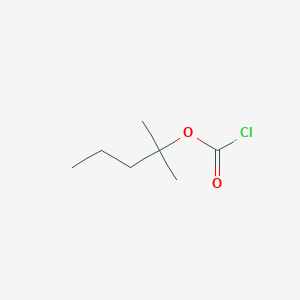
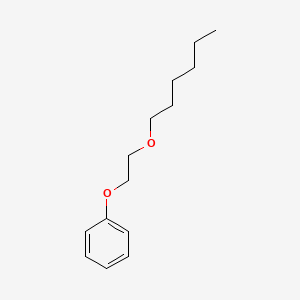
![[3-(Methanesulfinyl)propoxy]benzene](/img/structure/B14357351.png)

![3-[2,4,5-Tris(benzyloxy)phenyl]prop-2-enenitrile](/img/structure/B14357370.png)
